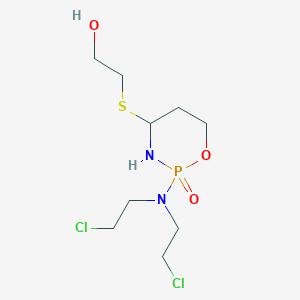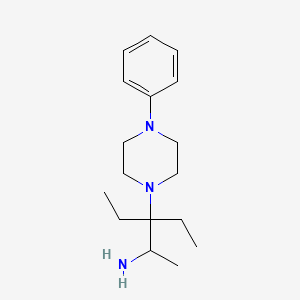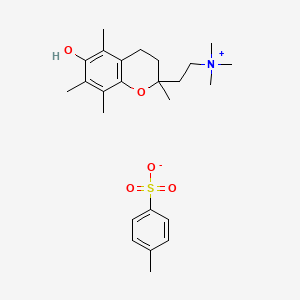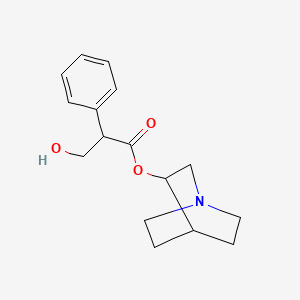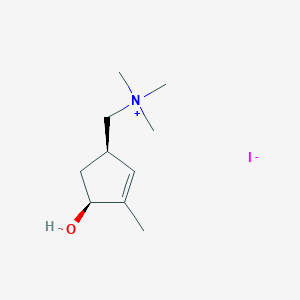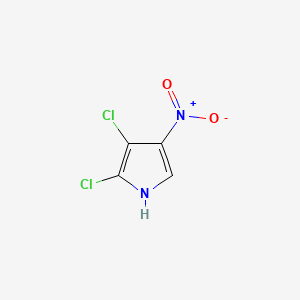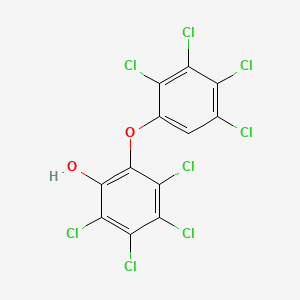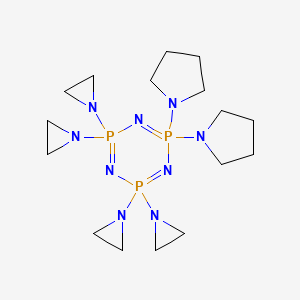
Piperazine-1,4-dicarbodithioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis-(dithiocarboxy)piperazine: is a chemical compound known for its ability to precipitate heavy metals from wastewater. It is a coordination polymerization precipitant that forms stable complexes with heavy metals, making it useful in environmental chemistry for the removal of metal ions and dyes from industrial wastewaters .
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N’-Bis-(dithiocarboxy)piperazine can be synthesized by reacting piperazine with carbon disulfide and sodium hydroxide in dry ethyl ether and isopropyl alcohol under vigorous stirring for about 5 hours . The reaction conditions involve maintaining a controlled environment to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of N,N’-Bis-(dithiocarboxy)piperazine follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: N,N’-Bis-(dithiocarboxy)piperazine undergoes various chemical reactions, including:
Coordination Polymerization: Forms stable coordination polymers with heavy metals, precipitating them from solutions.
Substitution Reactions: Reacts with acetylenic ketones and methyl propiolate to form N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Common Reagents and Conditions:
Coordination Polymerization: Typically involves heavy metal ions and the compound in aqueous solutions at neutral pH.
Substitution Reactions: Requires acetylenic ketones or methyl propiolate and heating with perchloric acid.
Major Products:
Coordination Polymerization: Forms stable metal complexes that precipitate out of solution.
Substitution Reactions: Produces N,N’-bis(acylvinyldithiocarbo)- and N,N’-bis(methoxy-carbonylvinyldithiocarbo)piperazines.
Scientific Research Applications
N,N’-Bis-(dithiocarboxy)piperazine has several scientific research applications:
Environmental Chemistry: Used for the removal of heavy metals and dyes from wastewater through coordination polymerization.
Material Science: Investigated for its potential in forming stable metal complexes for various applications.
Analytical Chemistry: Utilized in the study of metal-ligand interactions and the development of new precipitation agents.
Mechanism of Action
The mechanism of action of N,N’-Bis-(dithiocarboxy)piperazine involves the formation of coordination polymers with heavy metal ions. The compound’s dithiocarboxy groups chelate metal ions, forming stable, insoluble complexes that precipitate out of solution . This process is driven by the strong affinity of the dithiocarboxy groups for metal ions, leading to effective removal of metals from aqueous solutions.
Comparison with Similar Compounds
- Sodium Dimethyldithiocarbamate
- Diethyldithiocarbamate
- Disodium N,N-bis-(dithiocarboxy)ethanediamine
Comparison: N,N’-Bis-(dithiocarboxy)piperazine is unique due to its ability to form multiple chelating groups, resulting in stable coordination polymers with heavy metals . This distinguishes it from other dithiocarbamate compounds, which typically form single chelating complexes. The enhanced stability and efficiency of N,N’-Bis-(dithiocarboxy)piperazine make it a superior choice for heavy metal precipitation in wastewater treatment .
Properties
Molecular Formula |
C6H10N2S4 |
|---|---|
Molecular Weight |
238.4 g/mol |
IUPAC Name |
piperazine-1,4-dicarbodithioic acid |
InChI |
InChI=1S/C6H10N2S4/c9-5(10)7-1-2-8(4-3-7)6(11)12/h1-4H2,(H,9,10)(H,11,12) |
InChI Key |
PNKGVPLMWAEASD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=S)S)C(=S)S |
Synonyms |
N,N'-bis-(dithiocarboxy)piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{3-[4-(4-Chlorophenyl)piperazin-1-yl]propyl}-4-ethyl-5-(1-hydroxyethyl)-2,4-dihydro-3h-1,2,4-triazol-3-one](/img/structure/B1217776.png)
![Benzo[b]thiophene-2-carboxamide, 3-hydroxy-N-[2-phenyl-2-(2-thienyl)ethenyl]-5-(trifluoromethyl)-](/img/structure/B1217778.png)

